JC2-11

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

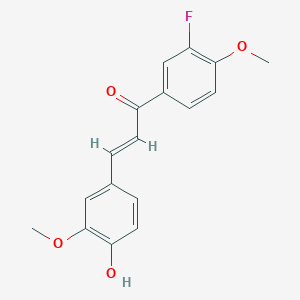

C17H15FO4 |

|---|---|

分子量 |

302.30 g/mol |

IUPAC 名称 |

(E)-1-(3-fluoro-4-methoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H15FO4/c1-21-16-8-5-12(10-13(16)18)14(19)6-3-11-4-7-15(20)17(9-11)22-2/h3-10,20H,1-2H3/b6-3+ |

InChI 键 |

YYAIFDXWRNNHAW-ZZXKWVIFSA-N |

手性 SMILES |

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)OC)F |

规范 SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)OC)F |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of JC2-11: A Pan-Inflammasome Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

JC2-11, a synthetic benzylideneacetophenone derivative of chalcone, has emerged as a potent pan-inflammasome inhibitor, demonstrating significant potential in the modulation of inflammatory pathways. This technical guide elucidates the multifaceted mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its activity in cellular and in vivo models.

Executive Summary

This compound exerts its anti-inflammatory effects through a coordinated, multi-pronged attack on the inflammasome activation cascade. Its primary mechanisms include the direct inhibition of caspase-1 activity, suppression of the inflammasome priming step, and a reduction in mitochondrial reactive oxygen species (ROS) production. This comprehensive inhibition extends across multiple types of inflammasomes, including NLRP3, NLRC4, and AIM2, as well as the non-canonical inflammasome pathway, positioning this compound as a broad-spectrum inhibitor of inflammasome-mediated inflammation.

Mechanism of Action

Inhibition of Inflammasome Priming

This compound intervenes at the initial "priming" stage of inflammasome activation. This phase, typically induced by stimuli such as lipopolysaccharide (LPS), involves the upregulation of key inflammasome components. This compound has been shown to block the expression of proteins essential for inflammasome assembly and function[1][2][3].

Attenuation of Mitochondrial ROS Production

A critical step in the activation of the NLRP3 inflammasome is the production of mitochondrial reactive oxygen species (ROS). This compound effectively interrupts this process, thereby reducing a key upstream signal for inflammasome assembly[1][2][3].

Direct Inhibition of Caspase-1 Activity

A cornerstone of this compound's mechanism is its ability to directly inhibit the enzymatic activity of caspase-1. Caspase-1 is the effector enzyme of the inflammasome, responsible for the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18, as well as inducing pyroptotic cell death through the cleavage of gasdermin D (GSDMD)[1][2][3]. By inhibiting caspase-1, this compound effectively halts these downstream inflammatory events.

Quantitative Data Summary

The inhibitory effects of this compound on various aspects of inflammasome activation have been quantified in murine bone marrow-derived macrophages (BMDMs) and human THP-1 macrophage-like cells.

| Cell Type | Inflammasome Trigger | Analyte | This compound Concentration (µM) | % Inhibition (approx.) |

| Murine BMDM | Nigericin (NLRP3) | IL-1β Secretion | 10 | ~75% |

| LDH Release | 10 | ~60% | ||

| MSU (NLRP3) | IL-1β Secretion | 10 | ~80% | |

| Flagellin (NLRC4) | IL-1β Secretion | 10 | ~70% | |

| poly(dA:dT) (AIM2) | IL-1β Secretion | 10 | ~65% | |

| LPS (non-canonical) | IL-1β Secretion | 10 | ~70% | |

| Human THP-1 | Nigericin (NLRP3) | IL-1β Secretion | 10 | ~85% |

| MSU (NLRP3) | IL-1β Secretion | 10 | ~80% | |

| Flagellin (NLRC4) | IL-1β Secretion | 10 | ~75% | |

| poly(dA:dT) (AIM2) | IL-1β Secretion | 10 | ~70% | |

| LPS (non-canonical) | IL-1β Secretion | 10 | ~75% |

In Vivo Efficacy in LPS-Induced Peritonitis Model

In a mouse model of LPS-induced peritonitis, intraperitoneal administration of this compound demonstrated a dose-dependent reduction in peritoneal IL-1β levels.

| Treatment Group | Dosage (mg/kg) | Peritoneal IL-1β Reduction (approx. vs. LPS alone) |

| This compound | 10 | ~50% |

| This compound | 20 | ~70% |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits multiple stages of inflammasome activation.

Caption: Experimental workflow for evaluating this compound's efficacy.

Experimental Protocols

In Vitro Inflammasome Activation Assay

Cell Lines and Culture:

-

Murine Bone Marrow-Derived Macrophages (BMDMs): Harvested from the femurs and tibias of C57BL/6 mice and cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

THP-1 Cells: Human monocytic cell line maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Differentiated into macrophage-like cells with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

Protocol:

-

Seed BMDMs or PMA-differentiated THP-1 cells in 96-well or 12-well plates.

-

Prime cells with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.

-

Induce inflammasome activation with one of the following triggers for 1 hour:

-

NLRP3: Nigericin (10 µM) or monosodium urate (MSU) crystals (250 µg/mL).

-

NLRC4: Flagellin (1 µg/mL) delivered by transfection.

-

AIM2: poly(dA:dT) (1 µg/mL) delivered by transfection.

-

Non-canonical: Cytosolic LPS (1 µg/mL) delivered by transfection.

-

-

Collect cell culture supernatants for analysis of IL-1β secretion (ELISA) and LDH release (cytotoxicity assay).

-

Lyse the remaining cells for immunoblot analysis of cleaved caspase-1 and GSDMD.

Caspase-1 Activity Assay

Protocol:

-

Prepare cell lysates from treated cells as described in section 5.1.

-

Determine protein concentration of the lysates using a BCA assay.

-

Incubate 50 µg of cell lysate with a fluorogenic caspase-1 substrate (e.g., Ac-YVAD-AFC).

-

Measure the fluorescence at an excitation/emission of 400/505 nm over time using a microplate reader.

-

Calculate caspase-1 activity relative to untreated controls.

Mitochondrial ROS Measurement

Protocol:

-

Culture and treat cells as described in section 5.1.

-

During the final 30 minutes of treatment, load the cells with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red) according to the manufacturer's instructions.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

-

Quantify the relative fluorescence units (RFU) to determine the levels of mitochondrial ROS.

In Vivo LPS-Induced Peritonitis Model

Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

Protocol:

-

Administer this compound (10 or 20 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

-

After 1 hour, inject all mice with a sublethal dose of LPS (20 mg/kg, i.p.) to induce peritonitis.

-

After 6 hours, euthanize the mice and collect the peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.

-

Centrifuge the lavage fluid to pellet the cells.

-

Measure the concentration of IL-1β in the supernatant using an ELISA kit.

Conclusion

This compound is a robust pan-inflammasome inhibitor with a well-defined mechanism of action that involves the suppression of inflammasome priming, reduction of mitochondrial ROS, and direct inhibition of caspase-1. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for a wide range of inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and application of this compound.

References

JC2-11: A Technical Guide to a Novel Pan-Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC2-11, a synthetic benzylideneacetophenone derivative of the chalcone family, has emerged as a potent pan-inflammasome inhibitor.[1][2] This technical guide provides an in-depth overview of this compound, consolidating available quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. This compound effectively attenuates the activation of multiple inflammasomes, including NLRP3, NLRC4, AIM2, and the non-canonical inflammasome, by targeting several key stages of the inflammasome activation cascade.[1][2][3] Its multifaceted inhibitory action, encompassing the suppression of priming signals, reduction of mitochondrial reactive oxygen species (ROS), and direct inhibition of caspase-1 activity, positions this compound as a significant tool for research and a potential therapeutic candidate for inflammasome-driven inflammatory diseases.[1][2]

Core Mechanism of Action

This compound exerts its pan-inflammasome inhibitory effects through a multi-pronged approach, intervening at critical steps of the inflammasome activation pathway. Dysregulation of inflammasome activation is implicated in a variety of inflammatory disorders, making its modulation a key therapeutic strategy.[1][4]

The inhibitory actions of this compound include:

-

Inhibition of the Priming Step: this compound has been shown to block the expression of essential inflammasome components during the initial priming phase of inflammasome activation.[1][2]

-

Reduction of Mitochondrial ROS: The compound disrupts the production of mitochondrial reactive oxygen species (ROS), a key trigger for NLRP3 inflammasome activation.[1][2]

-

Direct Caspase-1 Inhibition: this compound directly inhibits the enzymatic activity of caspase-1, the central effector protease of the inflammasome complex responsible for the cleavage and maturation of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

These mechanisms collectively contribute to the suppression of pro-inflammatory cytokine secretion, including IL-1β, and the inhibition of pyroptotic cell death, as evidenced by the reduced cleavage of Gasdermin D (GSDMD) and decreased release of lactate dehydrogenase (LDH).[1][3]

Caption: this compound's multi-target inhibition of inflammasome signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on inflammasome activation, with data primarily derived from studies on murine bone marrow-derived macrophages (BMDMs) and human THP-1 macrophage cell lines.

Table 1: Inhibition of IL-1β Secretion

| Inflammasome | Cell Type | Activator(s) | This compound Concentration (µM) | Estimated IC50 (µM) | Reference |

| NLRP3 | BMDM | Nigericin | 1, 5, 10 | ~5 | [1] |

| NLRP3 | BMDM | MSU | 1, 5, 10 | ~5 | [1] |

| NLRC4 | BMDM | Flagellin | 1, 5, 10 | ~5 | [1] |

| AIM2 | BMDM | dsDNA | 1, 5, 10 | ~5-10 | [1] |

| Non-canonical | BMDM | LPS (transfected) | 1, 5, 10 | ~5 | [1] |

| NLRP3 | THP-1 | Nigericin, MSU, ATP | 10 | Not Determined | [1] |

| NLRC4 | THP-1 | Flagellin | 10 | Not Determined | [1] |

| AIM2 | THP-1 | dsDNA | 10 | Not Determined | [1] |

| Non-canonical | THP-1 | LPS (transfected) | 10 | Not Determined | [1] |

Note: IC50 values are estimated from dose-response curves presented in the cited literature as exact values were not explicitly stated.

Table 2: Inhibition of Caspase-1 and Gasdermin D Cleavage

| Inflammasome | Cell Type | Activator | This compound Concentration (µM) | Observed Effect | Reference |

| NLRP3 | BMDM | Nigericin | 1, 5, 10 | Dose-dependent reduction in Caspase-1 (p20) | [1] |

| NLRP3 | BMDM | MSU | 1, 5, 10 | Dose-dependent reduction in Caspase-1 (p20) | [1] |

| NLRP3 | BMDM | Nigericin | 1, 5, 10 | Dose-dependent reduction in GSDMD cleavage | [1] |

| Non-canonical | BMDM | LPS (transfected) | 1, 5, 10 | Dose-dependent reduction in Caspase-1 (p20) | [1] |

Table 3: In Vivo Efficacy in LPS-Induced Endotoxemia Model

| Animal Model | Treatment | Dosage | Outcome | Reference |

| C57BL/6 Mice | This compound (intraperitoneal) | 250 µ g/mouse | Significant reduction in peritoneal IL-1β secretion | [1][3] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Inflammasome Activation in Macrophages

This protocol outlines the induction and assessment of inflammasome activation in both murine bone marrow-derived macrophages (BMDMs) and human THP-1 cells.

-

Cell Culture and Differentiation:

-

BMDMs: Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice and culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate into macrophages.

-

THP-1 Cells: Culture human THP-1 monocytes in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. Differentiate into a macrophage-like phenotype by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

-

Inflammasome Priming and this compound Treatment:

-

Seed differentiated macrophages into 24-well plates.

-

Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours.

-

Following priming, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

-

Inflammasome Activation:

-

NLRP3: Add Nigericin (10 µM) or monosodium urate (MSU) crystals (250 µg/mL) for 1 hour.

-

NLRC4: Transfect cells with 1 µg/mL flagellin using a suitable transfection reagent for 6 hours.

-

AIM2: Transfect cells with 2 µg/mL dsDNA for 6 hours.

-

Non-canonical: Transfect primed cells with 1 µg/mL LPS for 16 hours.

-

-

Sample Collection and Analysis:

-

Collect cell culture supernatants and lyse the remaining cells.

-

Measure IL-1β levels in the supernatant using an ELISA kit.

-

Analyze cell lysates and precipitated supernatant proteins for cleaved caspase-1 (p20) and GSDMD by Western blotting.

-

Assess cell death by measuring LDH release from the supernatant using a cytotoxicity assay kit.

-

Caption: Workflow for in vitro inflammasome activation assay.

In Vivo LPS-Induced Endotoxemia Mouse Model

This protocol describes the in vivo assessment of this compound's anti-inflammatory effects in a mouse model of endotoxemia.

-

Animal Model:

-

Use 8-10 week old C57BL/6 mice.

-

-

Treatment and Induction of Endotoxemia:

-

Administer this compound (250 µ g/mouse ) or vehicle control via intraperitoneal (i.p.) injection.

-

One hour after this compound administration, induce endotoxemia by i.p. injection of a non-lethal dose of LPS (e.g., 5 mg/kg).

-

-

Sample Collection:

-

Six hours post-LPS injection, euthanize the mice.

-

Collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of sterile PBS.

-

-

Analysis:

-

Centrifuge the peritoneal lavage fluid to remove cells.

-

Measure the concentration of IL-1β in the cell-free supernatant using an ELISA kit.

-

Caption: Workflow for the in vivo LPS-induced endotoxemia model.

Mitochondrial ROS Production Assay

This protocol details the measurement of mitochondrial ROS production in macrophages.

-

Cell Preparation:

-

Seed LPS-primed BMDMs in a 96-well plate.

-

-

Treatment:

-

Treat cells with this compound at desired concentrations.

-

Induce mitochondrial ROS production by adding a complex I inhibitor such as rotenone.

-

-

ROS Detection:

-

Add a fluorescent probe sensitive to mitochondrial superoxide (e.g., MitoSOX Red) or a general ROS indicator.

-

Incubate according to the probe manufacturer's instructions.

-

-

Measurement:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 510/580 nm for MitoSOX Red).

-

Conclusion and Future Directions

This compound is a promising pan-inflammasome inhibitor with a well-defined, multi-target mechanism of action. Its ability to suppress various inflammasome pathways underscores its potential as a broad-spectrum anti-inflammatory agent. The data presented in this guide highlight its efficacy in both in vitro and in vivo models.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive profiling of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in various disease models.

-

Toxicology and Safety Assessment: Rigorous evaluation of the safety profile of this compound to determine its therapeutic window.

-

Efficacy in Chronic Disease Models: Testing the therapeutic potential of this compound in animal models of chronic inflammatory diseases where inflammasomes are implicated, such as neurodegenerative disorders, metabolic diseases, and autoimmune conditions.

-

Target Deconvolution: Further elucidation of the precise molecular interactions of this compound with its targets to refine its mechanism of action.

This technical guide serves as a foundational resource for researchers and drug developers interested in leveraging the potential of this compound in the field of inflammation research and therapy.

References

JC2-11: A Pan-Inflammasome Inhibitor Targeting NLRP3, NLRC4, and AIM2

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammasomes are critical multiprotein complexes of the innate immune system that, upon activation, trigger inflammatory cascades through the activation of caspase-1 and subsequent maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases. JC2-11, a synthetic benzylideneacetophenone derivative of the chalcone family, has emerged as a potent pan-inflammasome inhibitor. This technical guide provides an in-depth overview of the effects of this compound on the NLRP3, NLRC4, and AIM2 inflammasomes, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development efforts in this area.

Introduction to Inflammasomes

Inflammasomes are key signaling platforms that detect pathogenic microbes and sterile stressors, initiating an inflammatory response.[1] The canonical inflammasomes are typically composed of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and an effector pro-caspase-1.[2] Assembly of the inflammasome leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1] This process can also induce a form of inflammatory cell death known as pyroptosis, mediated by gasdermin D (GSDMD).[1]

-

NLRP3 Inflammasome: Activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), which trigger a two-step activation process of priming and activation.[3][4]

-

NLRC4 Inflammasome: Primarily recognizes bacterial components like flagellin and components of type III secretion systems.

-

AIM2 Inflammasome: Senses cytosolic double-stranded DNA (dsDNA) from viral or bacterial pathogens.

Given their central role in inflammation, targeting inflammasomes presents a promising therapeutic strategy for various inflammatory disorders.

This compound: A Novel Pan-Inflammasome Inhibitor

This compound is a chalcone derivative designed for enhanced antioxidant activity.[5] Studies have demonstrated its potent inhibitory effects across multiple inflammasomes, identifying it as a candidate pan-inflammasome inhibitor.[1][5] this compound has been shown to suppress the secretion of IL-1β and lactate dehydrogenase (LDH), as well as the cleavage of caspase-1 and GSDMD in response to triggers for NLRP3, NLRC4, and AIM2 inflammasomes.[1][5]

Mechanism of Action

The inhibitory action of this compound is multi-faceted:

-

Inhibition of Priming: this compound can block the expression of inflammasome components during the initial priming step.[1][5]

-

Reduction of Mitochondrial Reactive Oxygen Species (mROS): It interrupts the production of mitochondrial ROS, a key upstream signaling event for NLRP3 activation.[1][5]

-

Direct Caspase-1 Inhibition: this compound has been shown to directly inhibit the activity of caspase-1.[1][5]

Quantitative Data: Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on NLRP3, NLRC4, and AIM2 inflammasome activation in macrophages. Data is derived from studies using bone marrow-derived macrophages (BMDMs) and PMA-differentiated THP-1 cells.[5]

Table 1: Effect of this compound on IL-1β Secretion in Murine BMDMs

| Inflammasome | Activator | This compound Concentration (µM) | Inhibition of IL-1β Secretion (%) |

| NLRP3 | ATP | 10 | Significant |

| 20 | Strong | ||

| NLRC4 | Flagellin | 10 | Significant |

| 20 | Strong | ||

| AIM2 | dsDNA | 10 | Significant |

| 20 | Strong |

Table 2: Effect of this compound on Cytotoxicity (LDH Release) in Murine BMDMs

| Inflammasome | Activator | This compound Concentration (µM) | Inhibition of LDH Release (%) |

| NLRP3 | ATP | 10 | Significant |

| 20 | Strong | ||

| NLRC4 | Flagellin | 10 | Significant |

| 20 | Strong | ||

| AIM2 | dsDNA | 10 | Significant |

| 20 | Strong |

Table 3: Effect of this compound on IL-1β Secretion in Human THP-1 Macrophages

| Inflammasome | Activator | This compound Concentration (µM) | Inhibition of IL-1β Secretion |

| NLRP3 | Nigericin | 10, 20 | Dose-dependent |

| MSU | 10, 20 | Dose-dependent | |

| ATP | 10, 20 | Dose-dependent | |

| NLRC4 | Flagellin | 10, 20 | Dose-dependent |

| AIM2 | dsDNA | 10, 20 | Dose-dependent |

Signaling Pathways and Inhibition by this compound

The following diagrams illustrate the canonical activation pathways of the NLRP3, NLRC4, and AIM2 inflammasomes and the points of inhibition by this compound.

Caption: NLRP3 Inflammasome Pathway and Inhibition by this compound.

Caption: NLRC4 Inflammasome Pathway and Inhibition by this compound.

Caption: AIM2 Inflammasome Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on inflammasome activation.

Cell Culture and Differentiation

-

Murine Bone Marrow-Derived Macrophages (BMDMs):

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days.

-

Replace the medium on day 3 and day 5.

-

On day 7, detach the differentiated macrophages for experiments.

-

-

Human THP-1 Macrophages:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To differentiate into macrophages, treat the cells with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

After differentiation, replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours before experiments.

-

Inflammasome Activation and Inhibition

The general workflow for inflammasome activation and inhibition studies is as follows:

Caption: General Experimental Workflow for Inflammasome Studies.

Activators:

-

NLRP3: ATP (5 mM), Nigericin (10 µM), Monosodium Urate (MSU) crystals (200 µg/mL).

-

NLRC4: Purified flagellin (1 µg/mL) transfected with a suitable agent.

-

AIM2: Poly(dA:dT) (1 µg/mL) transfected with a suitable agent.

Measurement of IL-1β Secretion (ELISA)

-

Collect cell culture supernatants after the experimental treatment.

-

Use a commercially available ELISA kit for mouse or human IL-1β according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody overnight at 4°C.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Add streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

Cytotoxicity Assay (LDH Release)

-

Collect cell culture supernatants.

-

Use a commercial LDH cytotoxicity assay kit.

-

Transfer 50 µL of supernatant to a new 96-well plate.

-

Add the reaction mixture provided in the kit to each well.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with Triton X-100).

Western Blot for Caspase-1 and GSDMD Cleavage

-

After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against caspase-1 (p20 subunit for active form) and GSDMD (N-terminal fragment for cleaved form) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Measurement of Mitochondrial ROS (mROS)

-

After priming and treatment with this compound, load the cells with a mitochondrial-specific fluorescent ROS indicator (e.g., MitoSOX Red) for 15-30 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Add the inflammasome activator.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.

In Vivo Model of LPS-Induced Inflammation

-

Administer this compound (e.g., 250 µ g/mouse ) to C57BL/6 mice via intraperitoneal (IP) injection.

-

After a specified time, challenge the mice with an IP injection of LPS (e.g., 100 µ g/mouse ).

-

At a designated time point post-LPS injection (e.g., 6 hours), collect peritoneal lavage fluid.

-

Measure the concentration of IL-1β in the peritoneal fluid by ELISA.

Conclusion

This compound demonstrates significant promise as a pan-inflammasome inhibitor, effectively targeting the NLRP3, NLRC4, and AIM2 inflammasomes through multiple mechanisms. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other inflammasome modulators in a variety of inflammatory diseases. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical translation.

References

- 1. nuchemsciences.com [nuchemsciences.com]

- 2. This compound, a benzylideneacetophenone derivative, attenuates inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mcb.berkeley.edu [mcb.berkeley.edu]

- 4. The Standard Inflammasome Antibodies for Western Blotting - Bio-Connect [bio-connect.nl]

- 5. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

JC2-11: A Technical Guide to its Antioxidant and Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC2-11 is a synthetic benzylideneacetophenone derivative engineered from a chalcone scaffold, a class of compounds abundant in edible plants and recognized as precursors to flavonoids.[1][2] Chalcones and their derivatives are known for a wide range of biological activities, including antioxidant, anti-tumor, and anti-inflammatory effects. This compound was specifically designed to enhance the inherent antioxidant activity of its parent chalcone structure, leading to potent anti-inflammatory effects through the modulation of the inflammasome pathway.[1][2] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, detailing its mechanism of action, relevant experimental data, and the protocols utilized in its evaluation.

Antioxidant and Anti-inflammatory Mechanism of Action

The primary mechanism through which this compound exerts its antioxidant and anti-inflammatory effects is by attenuating inflammasome activation.[1][2] Inflammasomes are multi-protein complexes that play a crucial role in the innate immune system by triggering the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and inducing pyroptotic cell death.[3][4] Dysregulation of inflammasome activity is implicated in a variety of chronic inflammatory and metabolic disorders.[1]

This compound has been demonstrated to be a pan-inflammasome inhibitor, effectively suppressing the activation of NLRP3, NLRC4, and AIM2 inflammasomes, as well as the non-canonical inflammasome pathway.[1][2] Its multifaceted mechanism of action involves:

-

Inhibition of Mitochondrial Reactive Oxygen Species (mROS) Production: A key step in the activation of the NLRP3 inflammasome is the generation of mitochondrial reactive oxygen species. This compound has been shown to interrupt the production of mROS, thereby preventing a critical upstream signal required for inflammasome assembly and activation.[1][2]

-

Blockade of Inflammasome Component Expression: The "priming" step of inflammasome activation, often initiated by signals like lipopolysaccharide (LPS) through Toll-like receptors (TLRs), leads to the upregulation of inflammasome components.[3][5] this compound interferes with this priming step, blocking the expression of necessary inflammasome proteins.[1][2]

-

Direct Inhibition of Caspase-1 Activity: Caspase-1 is the effector enzyme of the inflammasome complex, responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms. This compound directly inhibits the enzymatic activity of caspase-1, providing another layer of inflammasome suppression.[1][2]

The culmination of these actions is a significant reduction in the secretion of mature IL-1β and the prevention of pyroptotic cell death, as evidenced by the decreased release of lactate dehydrogenase (LDH) and reduced cleavage of gasdermin D (GSDMD), the executioner protein of pyroptosis.[1][2]

Data on the Inhibitory Effects of this compound

The following table summarizes the quantitative effects of this compound on various markers of inflammasome activation in macrophages.

| Parameter | Cell Type | Inflammasome Activator(s) | This compound Concentration | Observed Effect | Reference |

| IL-1β Secretion | BMDM | NG, MSU | Not specified | Inhibition | [1][2] |

| IL-1β Secretion | PMA-treated THP-1 | NG, MSU, ATP, Flagellin, dsDNA, LPS | Not specified | Inhibition | [1][2] |

| Caspase-1 Cleavage | BMDM | NG, MSU | Not specified | Inhibition | [1][2] |

| GSDMD Cleavage | BMDM | NG | Not specified | Inhibition | [1][2] |

| LDH Secretion | BMDM | NG | Not specified | Inhibition | [1][2] |

| Peritoneal IL-1β Secretion | C57BL/6 Mice | LPS | 250 µ g/mouse | Attenuation | [1][2] |

BMDM: Bone Marrow-Derived Macrophages; PMA: Phorbol 12-myristate 13-acetate; THP-1: Human monocytic cell line; NG: Nigericin; MSU: Monosodium urate; ATP: Adenosine triphosphate; LPS: Lipopolysaccharide.

Experimental Protocols

In Vitro Inflammasome Activation in Macrophages

This protocol outlines the general procedure for assessing the effect of this compound on inflammasome activation in bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells.

-

Cell Culture and Priming:

-

Culture BMDMs or PMA-treated THP-1 cells in appropriate culture medium.

-

Prime the cells with lipopolysaccharide (LPS) to induce the expression of inflammasome components. A typical priming condition is 1 µg/mL of LPS for 3-4 hours.

-

-

This compound and Inflammasome Activator Treatment:

-

Pre-treat the primed cells with varying concentrations of this compound for a specified period (e.g., 30 minutes to 1 hour).

-

Subsequently, treat the cells with a known inflammasome activator such as:

-

NLRP3 activators: Nigericin (NG), Monosodium Urate (MSU) crystals, or ATP.

-

NLRC4 activator: Transfection with flagellin.

-

AIM2 activator: Transfection with double-stranded DNA (dsDNA).

-

Non-canonical activator: Transfection with LPS.

-

-

-

Sample Collection and Analysis:

-

After the incubation period with the activator, collect the cell culture supernatants and cell lysates.

-

ELISA: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit.

-

Immunoblotting: Analyze the cell lysates and/or supernatants for the cleavage of caspase-1 and GSDMD using specific antibodies. An antibody against actin can be used as a loading control for cell lysates.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death using a biochemical assay kit.

-

In Vivo Model of LPS-Induced Peritonitis

This protocol describes a mouse model used to evaluate the in vivo efficacy of this compound.

-

Animal Model:

-

Use female C57BL/6 mice (e.g., 8 weeks old).

-

Divide the mice into experimental groups (e.g., vehicle control, LPS only, LPS + this compound, this compound only).

-

-

Administration of this compound and LPS:

-

Administer this compound (e.g., 250 µ g/mouse ) via intraperitoneal (IP) injection.

-

Inject LPS (e.g., 100 µ g/mouse ) intraperitoneally at a specified time relative to the this compound administration.

-

-

Sample Collection:

-

At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice.

-

Collect peritoneal lavage fluid by washing the peritoneal cavity with sterile phosphate-buffered saline (PBS).

-

-

Analysis:

-

Measure the concentration of IL-1β in the collected peritoneal lavage fluid using an ELISA kit to assess the level of inflammation.

-

Visualizations

Figure 1: Mechanism of action of this compound on the NLRP3 inflammasome signaling pathway.

Figure 2: Experimental workflow for in vitro evaluation of this compound.

References

The Impact of JC2-11 on Mitochondrial Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JC2-11, a synthetic benzylideneacetophenone derivative of the chalcone family, has emerged as a potent modulator of inflammatory responses.[1] Chalcones are naturally abundant in edible plants and serve as precursors to flavonoids, known for their diverse biological activities.[1] this compound was specifically designed for enhanced antioxidant activity and has demonstrated significant efficacy in attenuating inflammasome activation in both human and murine macrophages.[1][2] Dysregulation of the inflammasome, a multi-protein complex that drives the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β), is implicated in a range of chronic inflammatory and metabolic diseases.[1][2]

A critical mechanism underlying the anti-inflammatory properties of this compound is its ability to interrupt the production of mitochondrial reactive oxygen species (mROS).[1][2] Mitochondria are a primary source of cellular ROS, which, under pathological conditions, can act as a key signaling event to trigger the assembly and activation of the NLRP3 inflammasome.[1] This technical guide provides an in-depth overview of the impact of this compound on mROS production, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on mitochondrial ROS production and the downstream inflammatory marker, IL-1β, in lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs).

Table 1: Effect of this compound on Rotenone-Induced Mitochondrial ROS Production

| Treatment Group | This compound Concentration (µM) | Mitochondrial ROS Levels (Relative Fluorescence Unit - RFU) |

| Control | 0 | ~11,000 |

| Rotenone (5 µM) | 0 | ~17,500 |

| Rotenone (5 µM) + this compound | 1 | ~15,000 |

| Rotenone (5 µM) + this compound | 5 | ~12,500 |

| Rotenone (5 µM) + this compound | 10 | ~11,500 |

| Data derived from Lee et al., 2022.[1] |

Table 2: Effect of this compound on Rotenone-Induced IL-1β Secretion

| Treatment Group | This compound Concentration (µM) | IL-1β Secretion (pg/mL) |

| Control | 0 | ~100 |

| Rotenone (5 µM) | 0 | ~1400 |

| Rotenone (5 µM) + this compound | 1 | ~1100 |

| Rotenone (5 µM) + this compound | 5 | ~500 |

| Rotenone (5 µM) + this compound | 10 | ~200 |

| Data derived from Lee et al., 2022.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Lee et al. (2022).[1]

Cell Culture and Treatment

-

Cell Line: Bone marrow-derived macrophages (BMDMs) are isolated from the femurs and tibias of C57BL/6 mice.

-

Culture Medium: BMDMs are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

-

Priming: To prime the inflammasome, BMDMs are treated with 10 ng/mL of lipopolysaccharide (LPS) for 3 hours.

-

This compound Treatment: this compound is dissolved in DMSO and added to the cell culture at the indicated final concentrations (1, 5, or 10 µM) along with the mROS inducer.

-

mROS Induction: Mitochondrial ROS production is induced by treating the LPS-primed BMDMs with 5 µM rotenone, a mitochondrial complex I inhibitor.[1]

Measurement of Mitochondrial Reactive Oxygen Species (mROS)

-

Reagent: A fluorescent probe sensitive to ROS is used for detection. The specific probe used in the cited study was likely a derivative of dichlorofluorescein, as the excitation and emission wavelengths are consistent with this class of dyes.

-

Procedure:

-

LPS-primed BMDMs are seeded in a 96-well plate.

-

The cells are treated with rotenone and the indicated concentrations of this compound.

-

The fluorescent ROS probe is added to the cells according to the manufacturer's instructions.

-

The plate is incubated to allow for probe uptake and oxidation by ROS.

-

The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 505 nm and an emission wavelength of 536 nm.

-

-

Data Analysis: The results are expressed as Relative Fluorescence Units (RFU), where higher fluorescence indicates greater ROS production.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

-

Objective: To quantify the secretion of mature IL-1β into the cell culture supernatant as a downstream marker of inflammasome activation.

-

Procedure:

-

Following treatment with LPS, rotenone, and this compound, the cell culture supernatants are collected.

-

The concentration of IL-1β in the supernatants is determined using a commercially available mouse IL-1β ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis: The concentration of IL-1β is calculated based on a standard curve and expressed in pg/mL.

Immunoblotting for Inflammasome Components

-

Objective: To assess the effect of this compound on the protein expression levels of inflammasome components.

-

Procedure:

-

BMDMs are treated with LPS (10 ng/mL) and this compound for 3 hours.

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against NLRP3 and pro-IL-1β.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations

Signaling Pathway of this compound in Modulating mROS and Inflammasome Activation

Caption: Proposed mechanism of this compound's inhibitory action on mROS-mediated NLRP3 inflammasome activation.

Experimental Workflow for Assessing this compound's Impact on mROS

Caption: Workflow for evaluating the effect of this compound on mROS production and IL-1β secretion.

References

The Chemical Architecture and Synthesis of JC2-11: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC2-11, a benzylideneacetophenone derivative belonging to the chalcone family, has emerged as a potent pan-inflammasome inhibitor, demonstrating significant potential in the modulation of inflammatory pathways. This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for key biological assays are presented, alongside a comprehensive summary of its quantitative effects on inflammasome activation. Visual representations of the synthetic workflow and the targeted signaling pathway are included to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Properties

This compound is a synthetic chalcone, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. The precise chemical structure, as reported in scientific literature, is crucial for understanding its structure-activity relationship.[1][2]

Retrosynthetic Analysis and Starting Materials:

Based on a standard retrosynthetic analysis of the chalcone scaffold, this compound can be synthesized via a Claisen-Schmidt condensation reaction. The necessary precursors are a substituted benzaldehyde and a substituted acetophenone. A detailed examination of the this compound structure reveals the specific substitutions on these aromatic rings, which are essential for its biological activity.

Synthesis of this compound

The synthesis of this compound is achieved through a base-catalyzed Claisen-Schmidt condensation of the identified substituted benzaldehyde and acetophenone precursors. This reaction is a cornerstone of chalcone synthesis and can be performed under various conditions.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for chalcone synthesis.

Materials:

-

Substituted Benzaldehyde (1.0 eq)

-

Substituted Acetophenone (1.0 eq)

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (e.g., 10-40% in water)

-

Hydrochloric Acid (HCl) solution (e.g., 10%)

-

Distilled water

-

Crushed ice

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Beaker

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1.0 eq) in a minimal amount of ethanol.

-

Addition of Benzaldehyde: To the stirred solution, add the substituted benzaldehyde (1.0 eq).

-

Base Catalysis: Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a specified time (e.g., 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

-

Neutralization: Acidify the mixture by slowly adding 10% hydrochloric acid until the solution is neutral to litmus paper. This will cause the chalcone product to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.

Biological Activity: Inflammasome Inhibition

This compound has been identified as a broad-spectrum inhibitor of inflammasomes, including NLRP3, NLRC4, and AIM2.[1][2] Its inhibitory mechanism involves multiple actions, such as the blockade of inflammasome component expression during the priming step, interruption of mitochondrial reactive oxygen species (ROS) production, and direct inhibition of caspase-1 activity.[1]

Quantitative Data on Inflammasome Inhibition

The following tables summarize the quantitative data on the inhibitory effects of this compound on various markers of inflammasome activation in bone marrow-derived macrophages (BMDMs).

Table 1: Effect of this compound on IL-1β Secretion in LPS-Primed BMDMs

| Inflammasome Activator | This compound Concentration (µM) | IL-1β Secretion (pg/mL, Mean ± SD) |

| Nigericin (NLRP3) | 0 | Value not explicitly provided in abstract |

| 10 | Significant reduction observed | |

| 20 | Significant reduction observed | |

| MSU (NLRP3) | 0 | Value not explicitly provided in abstract |

| 10 | Significant reduction observed | |

| 20 | Significant reduction observed | |

| Flagellin (NLRC4) | 0 | Value not explicitly provided in abstract |

| 10 | Significant reduction observed | |

| 20 | Significant reduction observed | |

| poly(dA:dT) (AIM2) | 0 | Value not explicitly provided in abstract |

| 10 | Significant reduction observed | |

| 20 | Significant reduction observed | |

| LPS (non-canonical) | 0 | Value not explicitly provided in abstract |

| 10 | Significant reduction observed | |

| 20 | Significant reduction observed | |

| Data derived from graphical representations in Lee et al., 2022. Specific numerical values for IL-1β secretion require access to the full dataset. |

Table 2: Effect of this compound on LDH Release (Pyroptosis Marker) in LPS-Primed BMDMs

| Inflammasome Activator | This compound Concentration (µM) | LDH Release (% of Control, Mean ± SD) |

| Nigericin (NLRP3) | 0 | Value not explicitly provided in abstract |

| 10 | Significant reduction observed | |

| 20 | Significant reduction observed | |

| Data derived from graphical representations in Lee et al., 2022. Specific numerical values for LDH release require access to the full dataset. |

Table 3: Effect of this compound on Mitochondrial ROS Production in LPS-Primed BMDMs

| Treatment | This compound Concentration (µM) | Relative Fluorescence Unit (RFU, Mean ± SD) |

| Rotenone | 0 | Value not explicitly provided in abstract |

| 10 | Significant reduction observed | |

| 20 | Significant reduction observed | |

| Data derived from graphical representations in Lee et al., 2022. Specific numerical values for RFU require access to the full dataset. |

Experimental Protocols: Biological Assays

Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

Cell Culture:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

Inflammasome Priming and Activation:

-

Seed the differentiated BMDMs in appropriate culture plates.

-

Prime the cells with Lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 3-4 hours.

-

Treat the primed cells with various concentrations of this compound for a specified pre-incubation time (e.g., 30 minutes).

-

Activate the inflammasomes using specific triggers:

-

NLRP3: Nigericin (e.g., 10 µM) or Monosodium Urate (MSU) crystals (e.g., 250 µg/mL).

-

NLRC4: Transfection of flagellin (e.g., 1 µg/mL).

-

AIM2: Transfection of poly(dA:dT) (e.g., 1 µg/mL).

-

Non-canonical: Transfection of LPS (e.g., 1 µg/mL).

-

-

Incubate for a designated period (e.g., 1-6 hours).

-

Collect the cell culture supernatants and cell lysates for downstream analysis.

Measurement of IL-1β Secretion (ELISA)

-

Collect the cell culture supernatants from the inflammasome activation assay.

-

Quantify the concentration of secreted IL-1β using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IL-1β concentration based on a standard curve.

Measurement of LDH Release (Cytotoxicity Assay)

-

Collect the cell culture supernatants from the inflammasome activation assay.

-

Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[3][4]

-

Measure the absorbance at the specified wavelength.

-

Calculate the percentage of LDH release relative to a positive control (lysed cells).

Western Blot Analysis of Caspase-1 and GSDMD Cleavage

-

Collect the cell lysates and precipitate the proteins from the supernatants using methods like TCA precipitation.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for the cleaved forms of caspase-1 (p20) and Gasdermin D (GSDMD-N).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Measurement of Mitochondrial ROS Production

-

Seed and prime BMDMs as described in the inflammasome activation protocol.

-

Treat the cells with this compound.

-

Induce mitochondrial ROS production using an agent like rotenone.[1]

-

Load the cells with a fluorescent ROS indicator dye (e.g., MitoSOX™ Red or DCFDA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at the appropriate excitation and emission wavelengths.[1]

Visualizations

Signaling Pathway of Inflammasome Activation and Inhibition by this compound

Caption: Inflammasome activation pathway and points of inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the inhibitory effect of this compound on inflammasome activation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a benzylideneacetophenone derivative, attenuates inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

JC2-11: A Technical Guide to its Discovery and Initial Characterization as a Pan-Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JC2-11 is a novel benzylideneacetophenone derivative, synthesized from a chalcone backbone, which has been identified as a potent pan-inflammasome inhibitor.[1][2] This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, detailing its inhibitory effects on multiple inflammasome pathways, including NLRP3, NLRC4, and AIM2. The document outlines the key experimental findings, presents quantitative data in a structured format, and offers detailed protocols for the methodologies employed in its characterization. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of its mechanism of action.

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. Dysregulation of inflammasome activation is implicated in a wide range of inflammatory diseases, making them a key target for therapeutic intervention. This compound, a synthetic chalcone derivative, has emerged as a promising candidate for the regulation of inflammasome-mediated inflammation.[1][2] This document serves as a comprehensive technical resource on the foundational research and characterization of this compound.

Discovery of this compound

This compound was developed as part of a screening program aimed at identifying novel regulators of inflammasome activation derived from natural product scaffolds. It is a benzylideneacetophenone derivative, designed to enhance the antioxidant and anti-inflammatory properties of the chalcone backbone.[1][2]

Initial Characterization: A Pan-Inflammasome Inhibitor

Initial studies have demonstrated that this compound effectively attenuates the activation of NLRP3, NLRC4, and AIM2 inflammasomes.[1] Its inhibitory activity extends to both canonical and non-canonical inflammasome pathways. The primary mechanism of action involves a multi-faceted approach:

-

Inhibition of Inflammasome Component Expression: this compound has been shown to block the expression of key inflammasome components during the priming phase of activation.[1][2]

-

Reduction of Mitochondrial Reactive Oxygen Species (mROS): The compound effectively interrupts the production of mitochondrial ROS, a critical upstream signaling event for NLRP3 inflammasome activation.[1][2]

-

Direct Inhibition of Caspase-1 Activity: this compound directly inhibits the enzymatic activity of caspase-1, the central effector of the inflammasome cascade.[1][2]

These actions collectively lead to a significant reduction in the secretion of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β), and the suppression of pyroptotic cell death, as evidenced by decreased lactate dehydrogenase (LDH) release and reduced cleavage of Gasdermin D (GSDMD).[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: Inhibition of IL-1β Secretion

| Inflammasome Activator | Cell Type | This compound Concentration (µM) | % Inhibition of IL-1β Secretion |

| Nigericin (NLRP3) | BMDM | 10 | Data not available in abstracts |

| 20 | Data not available in abstracts | ||

| MSU (NLRP3) | BMDM | 10 | Data not available in abstracts |

| 20 | Data not available in abstracts | ||

| Flagellin (NLRC4) | BMDM | 10 | Data not available in abstracts |

| 20 | Data not available in abstracts | ||

| poly(dA:dT) (AIM2) | BMDM | 10 | Data not available in abstracts |

| 20 | Data not available in abstracts |

Table 2: Inhibition of Caspase-1 Activity

| Assay Type | This compound Concentration (µM) | % Inhibition of Caspase-1 Activity |

| Cell-based | 10 | Data not available in abstracts |

| 20 | Data not available in abstracts | |

| Recombinant Caspase-1 | 10 | Data not available in abstracts |

| 20 | Data not available in abstracts |

Table 3: Reduction of Mitochondrial ROS

| Assay | This compound Concentration (µM) | % Reduction in mROS Production |

| MitoSOX Red | 10 | Data not available in abstracts |

| 20 | Data not available in abstracts |

Note: The specific percentage of inhibition and IC50 values are not available in the provided search results. Access to the full research publication is required to populate these fields.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Bone Marrow-Derived Macrophages (BMDMs) were used for the experiments.

-

Priming: Cells were primed with Lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and other inflammasome components.

-

Inflammasome Activation: Following priming, inflammasomes were activated using specific agonists:

-

NLRP3: Nigericin or Monosodium Urate (MSU) crystals.

-

NLRC4: Flagellin.

-

AIM2: Poly(dA:dT).

-

-

This compound Treatment: this compound was added to the cell culture at various concentrations prior to or concurrently with the inflammasome activators.

Measurement of IL-1β Secretion (ELISA)

-

Cell culture supernatants were collected after treatment.

-

An Enzyme-Linked Immunosorbent Assay (ELISA) was performed using a specific antibody against IL-1β to quantify its concentration in the supernatant.

-

The absorbance was read at the appropriate wavelength, and the concentration of IL-1β was determined by comparison to a standard curve.

Western Blot for Caspase-1 and GSDMD Cleavage

-

Cell lysates and supernatants were collected.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for the cleaved forms of Caspase-1 (p20) and GSDMD.

-

After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using a chemiluminescence detection system.

Measurement of Mitochondrial ROS

-

Cells were loaded with a mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX Red).

-

Following treatment with this compound and an mROS inducer, the fluorescence intensity was measured using a fluorescence microscope or a plate reader.

-

A decrease in fluorescence intensity in this compound-treated cells compared to the control indicated a reduction in mROS production.

Caspase-1 Activity Assay

-

A cell-free assay was performed using recombinant active caspase-1.

-

This compound was incubated with the recombinant caspase-1.

-

A fluorogenic caspase-1 substrate was added to the reaction.

-

The fluorescence generated from the cleavage of the substrate was measured over time.

-

A reduction in the rate of fluorescence increase in the presence of this compound indicated direct inhibition of caspase-1 activity.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on the inflammasome signaling pathway.

Experimental Workflow for this compound Characterization

Caption: Experimental workflow for characterizing the inhibitory effects of this compound.

Conclusion

The initial characterization of this compound reveals it to be a promising pan-inflammasome inhibitor with a multi-targeted mechanism of action. By suppressing inflammasome component expression, reducing mitochondrial ROS, and directly inhibiting caspase-1, this compound demonstrates significant potential for the development of novel therapeutics for a variety of inflammasome-driven diseases. Further in-depth studies are warranted to fully elucidate its pharmacological properties and in vivo efficacy.

References

The Inhibitory Effect of JC2-11 on Inflammasome-Mediated Caspase-1 and Gasdermin D Cleavage: A Technical Guide

Abstract

Inflammasomes are critical components of the innate immune system, responsible for the activation of inflammatory responses and a form of programmed cell death known as pyroptosis. Dysregulation of inflammasome activity is implicated in a variety of inflammatory diseases. This technical guide provides an in-depth analysis of JC2-11, a benzylideneacetophenone derivative, and its role as a pan-inflammasome inhibitor. Specifically, it focuses on the compound's effect on the cleavage of caspase-1 and gasdermin D, key events in the inflammasome signaling cascade. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its inhibitory effects.

Introduction to Inflammasome Signaling, Caspase-1, and Gasdermin D

Inflammasomes are multi-protein complexes that assemble in the cytoplasm of cells in response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1]. The assembly of an inflammasome, typically consisting of a sensor protein (e.g., NLRP3, NLRC4, AIM2), an adaptor protein (ASC), and pro-caspase-1, leads to the autocatalytic cleavage and activation of caspase-1[1][2].

Activated caspase-1 has two primary functions:

-

Cytokine Maturation: It cleaves the precursor forms of the pro-inflammatory cytokines interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, secretable forms[2][3].

-

Pyroptosis Induction: It cleaves gasdermin D (GSDMD)[4][5]. The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the cell membrane, leading to cell swelling, lysis (pyroptosis), and the release of mature cytokines and other cellular contents[1][5].

In addition to the canonical pathway, a non-canonical inflammasome pathway exists, which is mediated by caspase-11 in mice (caspase-4/5 in humans) and is activated by intracellular lipopolysaccharide (LPS)[1][3]. Activated caspase-11 can also cleave GSDMD to induce pyroptosis[5][6].

Given the central role of this pathway in inflammation, the development of inhibitors targeting inflammasome components is a promising therapeutic strategy. This compound, a chalcone derivative, has emerged as a potent inhibitor of multiple types of inflammasomes[7][8][9].

This compound: A Pan-Inflammasome Inhibitor

This compound is a synthetic chalcone derivative designed to possess enhanced antioxidant activity[7][8][9]. Studies have demonstrated that this compound effectively inhibits the activation of NLRP3, NLRC4, AIM2, and non-canonical inflammasomes[4][7][10]. Its inhibitory effects manifest in the reduced secretion of IL-1β and lactate dehydrogenase (LDH), a marker of cell lysis, and importantly, in the diminished cleavage of both caspase-1 and gasdermin D[4][7][8][9].

Mechanism of Action

The inhibitory action of this compound is multi-faceted:

-

Inhibition of Priming: this compound can block the expression of inflammasome components, such as NLRP3 and pro-IL-1β, during the initial priming step of inflammasome activation[7][8][9].

-

Reduction of Mitochondrial ROS: The compound has been shown to interfere with the production of mitochondrial reactive oxygen species (mROS), which can act as an activating signal for the NLRP3 inflammasome[7][8][9].

-

Direct Inhibition of Caspase-1 Activity: Evidence suggests that this compound can directly inhibit the enzymatic activity of caspase-1[7][8][9].

The collective impact of these mechanisms is a significant attenuation of the downstream consequences of inflammasome activation, including cytokine maturation and pyroptotic cell death.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on caspase-1 and gasdermin D cleavage, as well as related inflammatory readouts, have been quantified in various experimental settings. The following tables summarize these findings.

Table 1: Effect of this compound on NLRP3 Inflammasome Activation in Murine Bone Marrow-Derived Macrophages (BMDMs)

| Treatment | This compound Concentration (µM) | Caspase-1 p20 Cleavage | Gasdermin D Cleavage | IL-1β Secretion | LDH Secretion |

| LPS + Nigericin | 0 | +++ | +++ | High | High |

| LPS + Nigericin | 5 | ++ | ++ | Reduced | Reduced |

| LPS + Nigericin | 10 | + | + | Significantly Reduced | Significantly Reduced |

| LPS + MSU | 0 | +++ | Not Reported | High | Not Reported |

| LPS + MSU | 5 | ++ | Not Reported | Reduced | Not Reported |

| LPS + MSU | 10 | + | Not Reported | Significantly Reduced | Not Reported |

Data are summarized from immunoblotting and ELISA results presented in Lee et al. (2022). +++ indicates a strong signal, ++ a moderate signal, and + a weak signal.

Table 2: Effect of this compound on NLRC4, AIM2, and Non-Canonical Inflammasome Activation in Murine BMDMs

| Inflammasome Activator | This compound Concentration (µM) | Caspase-1 p20 Cleavage | IL-1β Secretion |

| Flagellin (NLRC4) | 0 | +++ | High |

| Flagellin (NLRC4) | 10 | + | Significantly Reduced |

| dsDNA (AIM2) | 0 | +++ | High |

| dsDNA (AIM2) | 10 | + | Significantly Reduced |

| Transfected LPS (Non-canonical) | 0 | +++ | High |

| Transfected LPS (Non-canonical) | 10 | + | Significantly Reduced |

Data are summarized from immunoblotting and ELISA results presented in Lee et al. (2022). +++ indicates a strong signal and + a weak signal.

Table 3: Effect of this compound on Inflammasome Activation in Human THP-1 Macrophages

| Inflammasome Activator | This compound Concentration (µM) | IL-1β Secretion |

| ATP (NLRP3) | 0 | High |

| ATP (NLRP3) | 10 | Significantly Reduced |

| MSU (NLRP3) | 0 | High |

| MSU (NLRP3) | 10 | Significantly Reduced |

| Flagellin (NLRC4) | 0 | High |

| Flagellin (NLRC4) | 10 | Significantly Reduced |

| dsDNA (AIM2) | 0 | High |

| dsDNA (AIM2) | 10 | Significantly Reduced |

| Transfected LPS (Non-canonical) | 0 | High |

| Transfected LPS (Non-canonical) | 10 | Significantly Reduced |

Data are summarized from ELISA results presented in Lee et al. (2022).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture and Differentiation

-

Murine Bone Marrow-Derived Macrophages (BMDMs):

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into macrophages.

-

-

Human THP-1 Macrophages:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

To differentiate into macrophage-like cells, treat the THP-1 cells with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Inflammasome Activation

-

Priming: Seed BMDMs or differentiated THP-1 cells in appropriate culture plates. Prime the cells with 10 ng/mL of lipopolysaccharide (LPS) for 3 hours.

-

Activation: After priming, treat the cells with one of the following inflammasome activators in the presence or absence of this compound at the desired concentrations:

-

NLRP3: Nigericin (NG), Monosodium urate (MSU) crystals, or ATP.

-

NLRC4: Transfection of flagellin.

-

AIM2: Transfection of double-stranded DNA (dsDNA).

-

Non-canonical: Transfection of LPS.

-

Immunoblotting for Caspase-1 and Gasdermin D Cleavage

-

After treatment, collect the cell culture supernatants and lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

-

Separate equal amounts of protein from the cell lysates and supernatants by SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for caspase-1 (to detect pro-caspase-1 and the cleaved p20 subunit) and gasdermin D (to detect the full-length and cleaved N-terminal fragment) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β Secretion

-

Collect the cell culture supernatants after the experimental treatments.

-

Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Pyroptosis

-

Collect the cell culture supernatants.

-

Measure the amount of LDH released into the supernatant, an indicator of cell lysis, using a commercial LDH cytotoxicity assay kit as per the manufacturer's protocol.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams illustrate the inflammasome signaling pathways, the mechanism of this compound, and a typical experimental workflow.

Caption: Canonical NLRP3 inflammasome signaling pathway.

Caption: Multi-target inhibitory mechanism of this compound.

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound is a potent pan-inflammasome inhibitor that effectively suppresses the cleavage of caspase-1 and gasdermin D, thereby blocking pro-inflammatory cytokine secretion and pyroptotic cell death. Its multi-pronged mechanism, targeting inflammasome priming, ROS production, and caspase-1 activity, makes it a valuable tool for studying inflammasome biology and a potential therapeutic candidate for inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers interested in further investigating the properties and applications of this compound and other inflammasome inhibitors.

References

- 1. This compound, a benzylideneacetophenone derivative, attenuates inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inflammatory Caspases: Activation and Cleavage of Gasdermin-D In Vitro and During Pyroptosis | Springer Nature Experiments [experiments.springernature.com]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 9. This compound, a benzylideneacetophenone derivative, attenuates inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Inflammasome inhibitor | Probechem Biochemicals [probechem.com]

Foundational Studies on JC2-11 in Murine Macrophages: A Technical Guide

Abstract

JC2-11, a synthetic benzylideneacetophenone derivative of the chalcone family, has been identified as a potent pan-inflammasome inhibitor. Foundational studies in murine macrophages reveal its significant capacity to attenuate inflammatory responses by targeting multiple inflammasome pathways. This compound inhibits the secretion of key pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and prevents pyroptotic cell death by blocking the cleavage of caspase-1 and gasdermin D.[1][2] Mechanistically, this compound exerts its effects through a multi-pronged approach: it suppresses the expression of inflammasome components during the initial priming phase, disrupts the production of mitochondrial reactive oxygen species (ROS), and directly inhibits caspase-1 activity.[1][2] These findings establish this compound as a promising candidate for the development of therapeutics targeting inflammasome-mediated inflammatory diseases.

Introduction

Macrophages are pivotal cells in the innate immune system, responsible for initiating and resolving inflammation.[3] A key mechanism in their pro-inflammatory function is the activation of inflammasomes, which are intracellular multi-protein complexes.[4][5] Upon sensing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), these complexes assemble and activate caspase-1.[4] Activated caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, and cleaves gasdermin D (GSDMD) to induce a lytic, pro-inflammatory form of cell death known as pyroptosis.[2]

Dysregulation of inflammasome activity is implicated in a range of chronic inflammatory and autoimmune disorders. Consequently, identifying small molecules that can modulate this process is of significant therapeutic interest. This compound is a synthetic chalcone, a class of compounds known for their antioxidant and anti-inflammatory properties.[2] This guide details the foundational studies on this compound's effects and mechanisms of action in murine macrophages.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from studies on this compound in lipopolysaccharide (LPS)-primed murine bone marrow-derived macrophages (BMDMs).

Table 2.1: Effect of this compound on NLRP3 Inflammasome Activation in Murine BMDMs

| Treatment Group | This compound (µM) | IL-1β Secretion (Relative to Control) | Caspase-1 (p20) Cleavage (Relative to Control) |

|---|---|---|---|

| Nigericin-Stimulated | 0 | 100% | 100% |

| 5 | ~50% | Reduced | |

| 10 | ~20% | Markedly Reduced | |

| MSU Crystal-Stimulated | 0 | 100% | 100% |

| 5 | ~60% | Reduced | |

| 10 | ~30% | Markedly Reduced |

Data is estimated from immunoblot and ELISA results presented in Lee et al., 2022.[1][2]

Table 2.2: Effect of this compound on Various Inflammasome Activators in Murine BMDMs

| Inflammasome Trigger | This compound (µM) | IL-1β Secretion (Relative to Control) |

|---|---|---|

| Flagellin (NLRC4) | 0 | 100% |

| 10 | ~25% | |

| dsDNA (AIM2) | 0 | 100% |

| 10 | ~40% | |

| LPS (Non-canonical) | 0 | 100% |

| 10 | ~30% |

Data is estimated from ELISA results presented in Lee et al., 2022.[1][2]

Table 2.3: Effect of this compound on Priming and Mitochondrial ROS

| Measurement | Treatment | This compound (10 µM) | Outcome |

|---|---|---|---|

| Protein Expression | LPS (3h) | Yes | Reduced expression of NLRP3 and pro-IL-1β |

| Mitochondrial ROS | LPS + ATP | Yes | Significantly interrupted ROS production |

Findings are based on immunoblotting and mitochondrial ROS assays from Lee et al., 2022.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments performed to elucidate the function of this compound.

Murine Bone Marrow-Derived Macrophage (BMDM) Culture

-

Harvesting: Bone marrow cells are flushed from the femurs and tibias of C57BL/6 mice.

-

Differentiation: Cells are cultured for 7 days in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF).

-